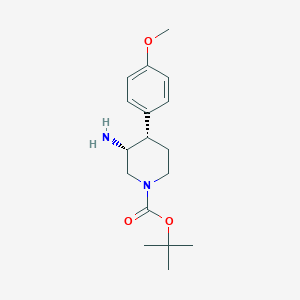

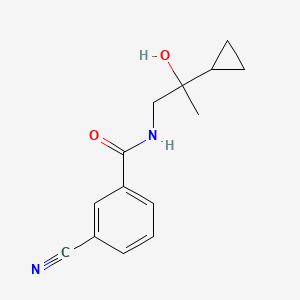

Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multiple steps, including acylation, sulfonation, substitution, and reduction processes, highlighting a versatile approach to creating this complex molecule. A key step in the synthesis involves the diastereoselective reduction of chiral enaminoester, followed by efficient isomerization under basic conditions, leading to enantiomerically pure compounds (Min Wang et al., 2015; H. Jona et al., 2009).

Molecular Structure Analysis

Characterization and molecular structure analyses, including X-ray diffraction studies, offer insights into the compound's conformation and the arrangement of its atoms. These studies facilitate the understanding of its chemical behavior and interaction capabilities. The crystal structure analysis helps in revealing the stereogenic centers and spatial configuration which are crucial for its biological activity (C. Sanjeevarayappa et al., 2015).

Aplicaciones Científicas De Investigación

Synthetic Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmacologically relevant molecules. For instance, its role in the synthesis of Vandetanib, an anti-cancer drug, highlights its importance in drug manufacturing processes. The synthesis involves multiple steps, including substitution, deprotection, and cyclization, which underscore the compound's versatility and value in industrial-scale production (W. Mi, 2015).

Role in Asymmetric Synthesis

The compound's application extends to the field of asymmetric synthesis, where it is used to create chiral building blocks for the construction of N-heterocycles. This is particularly significant in the synthesis of piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutic agents. The use of chiral sulfinamides, including this compound, has revolutionized the stereoselective synthesis of amines and their derivatives, offering a pathway to structurally diverse and biologically active molecules (R. Philip et al., 2020).

Pharmacological Implications

Beyond its synthetic utility, the compound's structural features are relevant to the study of opiate pharmacology. Analog studies focusing on similar structures have contributed to understanding the activity of opiates, providing insights into the molecular basis of their effects. This research facilitates the development of new pharmacotherapies by exploring the relationship between chemical structure and biological activity (G. Brine et al., 1997).

Biotechnological Production and Biological Activities

The biotechnological production of related compounds, such as Rosmarinic acid, demonstrates the potential of using bioprocesses for mass-producing substances with significant biological activities. This approach aligns with sustainable practices and highlights the importance of chemical compounds in developing natural product-based therapeutics and food additives (A. Marchev et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-14(15(18)11-19)12-5-7-13(21-4)8-6-12/h5-8,14-15H,9-11,18H2,1-4H3/t14-,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRAUYZWZUTUAO-GJZGRUSLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)

![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)

![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)